molecular formula C13H13NO3S B3109524 O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate CAS No. 173599-90-1

O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate

Cat. No. B3109524
CAS RN: 173599-90-1
M. Wt: 263.31 g/mol
InChI Key: SSIPUZWKSPKHSL-UHFFFAOYSA-N
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Description

“O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate” is an organic compound . It is used in the production of antihistamines . The molecular formula of this compound is C12H10O4 .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . For instance, the ester was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, the reaction of 7-amino-4-methylcoumarin with organic halides led to the formation of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described in the literature. For instance, the ester was characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .

Scientific Research Applications

Synthesis and Antibacterial Activity

A significant aspect of research involving O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate relates to its role in synthesizing derivatives with potential antibacterial properties. For instance, Čačić et al. (2006) reported the synthesis of various derivatives from this compound, which were then screened for antibacterial activity. This highlights its importance in developing new antimicrobial agents (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).

Microwave-Assisted Synthesis and Bioactivity

Research by Chavan and Hosamani (2018) demonstrates the microwave-assisted synthesis of Schiff base structures derived from O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate. These compounds have shown promising antibacterial and anti-inflammatory activities, which could be significant in the field of chemotherapeutics and material science (Chavan & Hosamani, 2018).

Synthesis of Novel Derivatives and Antimicrobial Activity

Behrami and Dobroshi (2019) focused on synthesizing novel derivatives of 4-hydroxy-chromen-2-one, which includes the chemical structure of interest. Their research explored the antibacterial activity of these compounds, providing insights into the potential of these derivatives as high-level antibacterial agents (Behrami & Dobroshi, 2019).

Application in Polymer Science

The compound has also found application in polymer science. Bezgin, Ayaz, and Demirelli (2015) synthesized polymers functionalized with derivatives of O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate. They explored the dielectric properties of these polymers, contributing to the understanding of their potential applications in electronic materials (Bezgin, Ayaz, & Demirelli, 2015).

Mechanism of Action

While the exact mechanism of action of “O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate” is not specified in the sources, similar compounds have shown dopamine D2 receptor antagonistic activity along with serotonin 5-HT2 receptor blockage activity .

Safety and Hazards

While specific safety and hazard information for “O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate” is not available in the sources, similar compounds are known to be harmful if swallowed or inhaled, and harmful in contact with skin .

Future Directions

The future directions for research on “O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate” and similar compounds could involve further exploration of their biological and pharmacological activities. For instance, coumarin-based compounds have been widely employed in bioorganic chemistry, molecular recognition, and materials science . They have also shown a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral activities, and more .

properties

IUPAC Name

O-(4-methyl-2-oxochromen-7-yl) N,N-dimethylcarbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-8-6-12(15)17-11-7-9(4-5-10(8)11)16-13(18)14(2)3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIPUZWKSPKHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=S)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-(4-Methyl-2-oxo-2H-chromen-7-yl) dimethylcarbamothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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